ベポタスチンベシラート

説明

Bepotastine Besilate is a non-sedative, highly selective histamine receptor antagonist with a stabilizing effect on mast cells. This antihistamine can prevent eosinophils from migrating to inflammatory tissues, thus reducing allergic inflammation. It is widely used and acts quickly and effectively against allergic reactions (Han, Xia, Sun, & Zou, 2021).

Synthesis Analysis

The synthesis of Bepotastine Besilate involves reacting piperidine with ethyl 4-bromobutyrate to obtain a compound, which is then hydrolyzed and finally obtained by salt formation with benzenesulfonic acid. An improved synthesis method has been documented, focusing on the preparation of the intermediate compound and the conversion to Bepotastine Besilate with a yield improvement, demonstrating the chemical synthesis's efficiency and potential for scale-up (Han et al., 2021).

Molecular Structure Analysis

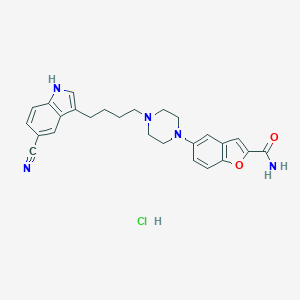

Bepotastine's molecular structure includes a piperidine derivative linked to a butyric acid chain, which is crucial for its selective action on histamine receptors and mast cell stabilization. The structure is synthesized in a way that ensures high selectivity and efficacy in its antihistaminic action, though detailed molecular analysis specific to structure-function relationships is not directly addressed in the retrieved documents.

Chemical Reactions and Properties

The chemical properties of Bepotastine Besilate, such as its stability under various conditions and reactions with other chemicals, have been explored. It shows lability under photobasic conditions, leading to the formation of photodegradation products. The characterization of these products provides insights into the chemical stability and potential degradation pathways of Bepotastine Besilate (Singh et al., 2020).

Physical Properties Analysis

The physical properties of Bepotastine Besilate, such as solubility, stability, and formulation suitability for ophthalmic solutions, are critical for its application as a medication. While specific studies on the physical properties are not highlighted in the search results, its successful formulation into ophthalmic solutions indicates a thorough understanding and optimization of these properties in drug development.

Chemical Properties Analysis

Bepotastine Besilate's chemical properties, including its action as a histamine H1 receptor antagonist and effects on eosinophil activity, are foundational to its therapeutic use. It exhibits a stabilizing effect on mast cells and inhibits eosinophilic activity, showcasing its broad-spectrum activity against allergic responses (Torkildsen et al., 2010).

科学的研究の応用

アレルギー性鼻炎およびじん麻疹の治療

ベポタスチンベシラートは、アレルギー性鼻炎およびじん麻疹の治療に用いられる第2世代の抗ヒスタミン薬です . これはすべての年齢層で広く使用されていますが、小児患者に対する適切な投与量のガイドラインはありません . 集団薬物動態(popPK)モデルと生理学的に基づいた薬物動態(PBPK)モデルに基づいて、小児患者のための最適な投与レジメンを提案するために研究が行われました .

アレルギー性結膜炎の治療

ベポタスチンベシラートは、米国食品医薬品局(FDA)によってアレルギー性結膜炎の治療のための点眼液として承認されています . また、他の国々では、アレルギー性鼻炎、じん麻疹、および慢性そう痒症の症状を改善するために使用されています .

薬物動態モデリング

アレルギー性鼻炎またはじん麻疹の小児患者におけるベポタスチンの最適な投与レジメンを決定するために、研究が行われました . この研究では、集団薬物動態(popPK)モデルと生理学的に基づいた薬物動態(PBPK)モデルが使用されました .

中間体の合成

ベポタスチンは、医薬品中間体の合成に使用されています . アルコール脱水素酵素は、ベポタスチンの合成のための重要な医薬品中間体である(S)-4-クロロフェニルピリジルメタノールと® -4-クロロベンジドロールの収率を高めるために設計されました

作用機序

Target of Action

Bepotastine besilate primarily targets the histamine 1 (H1) receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can help alleviate symptoms of allergies.

Mode of Action

Bepotastine besilate is a non-sedating, selective antagonist of the histamine 1 (H1) receptor . It works by blocking the H1 receptor, thereby inhibiting the action of histamine, a compound that is released during allergic reactions and causes symptoms such as itching and inflammation . Bepotastine also stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues .

Biochemical Pathways

The primary biochemical pathway affected by bepotastine besilate is the histamine pathway . By blocking the H1 receptor, bepotastine prevents histamine from exerting its effects, thereby reducing symptoms of allergies . Additionally, bepotastine besilate inhibits the migration of eosinophils, a type of white blood cell that often increases in number during allergic reactions .

Pharmacokinetics

Bepotastine besilate exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and shows negligible distribution to the brain, predicting reduced sedation effects compared to older antihistamines . The main route of elimination is urinary excretion, with 75-90% of the drug excreted unchanged .

Result of Action

The action of bepotastine besilate results in the alleviation of allergic symptoms. By blocking the H1 receptor and stabilizing mast cells, it reduces itching, inflammation, and other symptoms associated with allergic reactions . It also suppresses eosinophil migration, preventing tissue damage and worsening of allergic inflammation .

将来の方向性

生化学分析

Biochemical Properties

Bepotastine besilate is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . It does not interact with serotonin, muscarinic, benzodiazepine, and beta-adrenergic receptors .

Cellular Effects

Bepotastine besilate has been shown to inhibit the release of histamine from mast cells . This prevents tissue damage and worsening of allergic inflammation of the conjunctiva .

Molecular Mechanism

The molecular mechanism of action of bepotastine besilate involves the inhibition of the histamine 1 (H1) receptor . This prevents the release of histamine from mast cells, thereby reducing allergic reactions .

Temporal Effects in Laboratory Settings

In a study, bepotastine besilate ophthalmic formulations reduced ocular itchiness for at least 8 hours after dosing compared to placebo .

Dosage Effects in Animal Models

In animal models of allergic conjunctivitis, bepotastine besilate has been shown to be a more potent inhibitor of vascular hyperpermeability than other antihistamines .

Metabolic Pathways

Bepotastine besilate undergoes minimal metabolism via CYP enzymes . The main route of elimination is through urinary excretion, with 75%-90% of the dose excreted unchanged in the urine .

Transport and Distribution

It is known that the concentration of bepotastine after intravenous administration in rats was lower in the brain than in plasma , suggesting that it may not readily cross the blood-brain barrier.

特性

IUPAC Name |

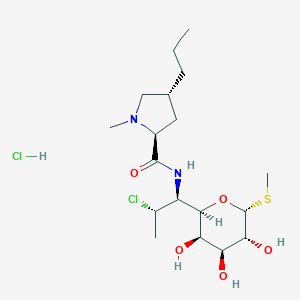

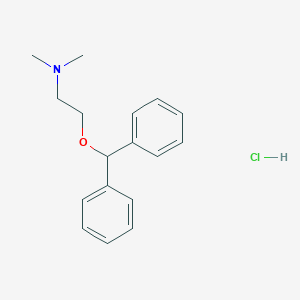

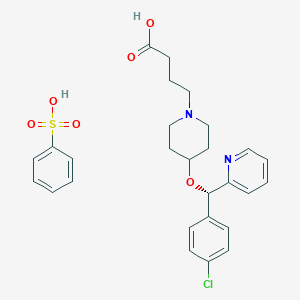

benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGHXQPQKQPSBB-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172577 | |

| Record name | Bepotastine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190786-44-8 | |

| Record name | Bepotastine besilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190786-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190786448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinbutanoico acido Benzenesulfonato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPOTASTINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W18MO1QR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Bepotastine Besilate?

A1: Bepotastine Besilate primarily acts as a selective histamine H1 receptor antagonist. This means it binds to the H1 receptor, preventing histamine from binding and triggering allergic reactions. [, , ]

Q2: Does Bepotastine Besilate have any additional anti-allergic effects beyond H1 receptor antagonism?

A2: Yes, Bepotastine Besilate exhibits what is termed "dual-action" or "multiple-acting" properties. In addition to its H1 receptor antagonism, research suggests it can stabilize mast cells, thereby inhibiting histamine release. [, ] Studies also suggest it might inhibit eosinophil migration, interleukin-5 (IL-5) production, and the activity of leukotrienes like LTB4. []

Q3: How does mast cell stabilization contribute to Bepotastine Besilate's anti-allergic effects?

A3: Mast cells are key players in allergic reactions. When activated, they release histamine and other inflammatory mediators. By stabilizing mast cells, Bepotastine Besilate can potentially dampen the overall allergic response. [, ]

Q4: What downstream effects are observed following Bepotastine Besilate's interaction with its target?

A4: Research suggests that beyond its direct effects on histamine receptors and mast cells, Bepotastine Besilate might influence other pathways involved in allergic inflammation. This includes potential inhibition of eosinophil infiltration, IL-5 production, and the activity of LTB4 and LTD4. [] These actions contribute to its overall efficacy in alleviating allergic symptoms.

Q5: What is the molecular formula and weight of Bepotastine Besilate?

A5: The molecular formula for Bepotastine Besilate is C28H35ClN2O5S. Its molecular weight is 563.1 g/mol. []

Q6: Are there any spectroscopic techniques used to characterize Bepotastine Besilate?

A6: Yes, researchers utilize various spectroscopic techniques for the characterization of Bepotastine Besilate. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy, is commonly employed for both qualitative and quantitative analysis of the drug, especially in pharmaceutical formulations. [, , ] Additionally, nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques play crucial roles in identifying and characterizing Bepotastine Besilate and its potential impurities during the drug development process. [] These methods provide valuable structural information about the drug substance.

Q7: How stable is Bepotastine Besilate under different storage conditions?

A7: Bepotastine Besilate exhibits good stability profiles under various storage conditions. Studies have demonstrated its stability in both bulk drug form and pharmaceutical preparations, especially when formulated with appropriate excipients. [, ] Research has focused on developing and validating stability-indicating analytical methods to assess its stability under different stress conditions like hydrolysis, oxidation, temperature, and light exposure. [, ]

Q8: Are there any specific material compatibility considerations for the formulation of Bepotastine Besilate?

A8: Yes, material compatibility is crucial for ensuring the stability and efficacy of Bepotastine Besilate formulations. Studies have investigated various excipients and packaging materials to determine their compatibility with the drug substance. [, ] Researchers found that certain excipients, like mannitol, povidone, and magnesium stearate, are compatible and can enhance the stability of Bepotastine Besilate tablets. [] Similarly, appropriate packaging materials like LDPE containers help maintain the stability of ophthalmic solutions. []

Q9: What are the common formulations of Bepotastine Besilate?

A9: Bepotastine Besilate is commonly formulated as ophthalmic solutions for topical ocular administration and tablets for oral administration. [, , , ] Researchers are also exploring other delivery systems, such as nasal sprays, to target specific areas affected by allergic reactions. [, ]

Q10: What strategies are employed to enhance the stability, solubility, or bioavailability of Bepotastine Besilate?

A10: Several formulation strategies have been explored to optimize the delivery and performance of Bepotastine Besilate:

- Salt formation: Utilizing different salt forms, like Bepotastine Salicylate, can improve solubility and potentially enhance bioavailability compared to the Besilate salt. []

- Particle size reduction: Micropellets containing Bepotastine Besilate have been investigated for controlled drug release in oral formulations, potentially improving bioavailability and reducing dosing frequency. []

- Solubilizing agents: The inclusion of solubilizing agents like propylene glycol and polyethylene glycols in nasal spray formulations enhances the solubility of Bepotastine Besilate and helps prevent crystallization during storage. [, ]

- Excipient selection: Careful selection of excipients, such as mannitol and povidone, can improve the stability and dissolution properties of Bepotastine Besilate tablets. []

Q11: How is Bepotastine Besilate absorbed and distributed in the body?

A11: Bepotastine Besilate is rapidly absorbed following oral administration, with peak plasma concentrations reached within approximately 1.5 hours. [] Studies in rats suggest limited distribution of the drug to the brain, contributing to its non-sedating profile. [] Further research is necessary to determine its tissue distribution patterns in humans.

Q12: How do the pharmacokinetic properties of Bepotastine Besilate relate to its recommended dosing regimen?

A13: The relatively short half-life of Bepotastine Besilate necessitates twice-daily dosing to maintain therapeutic drug levels for both oral and ophthalmic formulations. [, , ] Controlled-release formulations, like the investigated micropellets, aim to prolong drug release and potentially allow for once-daily dosing, which could improve patient compliance. []

Q13: What preclinical models are used to evaluate the efficacy of Bepotastine Besilate?

A14: Researchers employ various in vivo models to assess the efficacy of Bepotastine Besilate. These include:* Guinea pig models: Bepotastine Besilate demonstrated dose-dependent inhibition of histamine-induced vascular permeability and homologous passive cutaneous anaphylaxis in guinea pig studies. These models are relevant for assessing the compound's anti-allergic effects. []* Mouse models: In mouse models of itching, oral Bepotastine Besilate effectively reduced both the frequency and duration of scratching behavior, supporting its antipruritic properties. [] * Rat models: Bepotastine Besilate has been studied in rat models for its inhibitory effects on substance P-induced events. Substance P, like histamine, plays a role in itching. Bepotastine Besilate inhibited substance P-induced degranulation of rat basophilic leukemia cells (RBL-2H3) and nitric oxide (NO) synthesis in human dermal microvascular endothelial cells (HMVECs), further highlighting its potential in managing pruritus. []

Q14: What are the key clinical trial findings regarding Bepotastine Besilate's efficacy in allergic conjunctivitis?

A15: Numerous clinical trials have investigated Bepotastine Besilate's efficacy in managing allergic conjunctivitis, consistently demonstrating its effectiveness: * Ocular Itching: Bepotastine Besilate 1.5% ophthalmic solution consistently and significantly reduces ocular itching associated with allergic conjunctivitis compared to placebo. Clinical trials using the conjunctival allergen challenge (CAC) model showcased a rapid onset of action, with significant itch reduction observed as early as 3 minutes post-challenge and lasting for at least 8 hours. [, , ]* Other Ocular Symptoms: Besides itching, clinical trials show Bepotastine Besilate 1.5% effectively reduces other ocular symptoms of allergic conjunctivitis, including tearing, chemosis, and eyelid swelling. [, ]* Natural Allergen Exposure: In a natural exposure trial, Bepotastine Besilate 1.5% significantly decreased both instantaneous and reflective ocular itching scores over a two-week period compared to placebo, reinforcing its effectiveness in real-world settings. []

Q15: Has Bepotastine Besilate been studied for the treatment of conditions other than allergic conjunctivitis?

A16: Yes, Bepotastine Besilate has shown promise in managing other allergic conditions.

Allergic Rhinitis: Bepotastine Besilate effectively manages allergic rhinitis symptoms like sneezing, nasal congestion, rhinorrhea, and nasal pruritus. Interestingly, even topical ocular administration showed some benefit in reducing nasal symptoms in patients with both allergic conjunctivitis and rhinitis. [, , , ]* Chronic Urticaria:* Studies on Bepotastine Besilate for chronic spontaneous urticaria have shown significant reductions in urticaria activity scores and improvement in quality-of-life measures compared to placebo. [, , ]

Q16: What is the general safety profile of Bepotastine Besilate based on clinical trials?

A17: Clinical trials consistently highlight the favorable safety profile of Bepotastine Besilate. * Ophthalmic Solution: Bepotastine Besilate 1.5% ophthalmic solution is well-tolerated. Adverse events, when reported, are typically mild, transient, and comparable to placebo. [, , ]* Oral Formulation: Similarly, the oral formulation of Bepotastine Besilate demonstrates a good safety profile. Adverse events are generally mild and infrequent. [, , , ]

Q17: Have there been any notable toxicological findings in preclinical studies of Bepotastine Besilate?

A18: Preclinical toxicological studies in animals have shown Bepotastine Besilate to be safe, with no significant adverse effects observed on major organ systems, including respiratory, circulatory, central nervous, digestive, or urinary systems. [] This supports the compound's favorable safety profile.

Q18: What analytical methods are employed for the quantification of Bepotastine Besilate in various matrices?

A19: High-performance liquid chromatography (HPLC) is the predominant technique for Bepotastine Besilate quantification in both pharmaceutical formulations and biological samples. * RP-HPLC: Reverse-phase HPLC (RP-HPLC), often paired with UV detection, is widely utilized due to its sensitivity and selectivity for analyzing Bepotastine Besilate in various matrices, including ophthalmic solutions and tablets. [, , , , ] * UHPLC: Ultra-high performance liquid chromatography (UHPLC) offers improved sensitivity and faster analysis times compared to conventional HPLC methods. []

Q19: What are the critical aspects of analytical method validation for Bepotastine Besilate?

A20: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Bepotastine Besilate quantification. Key validation parameters include:* Specificity: The ability to differentiate Bepotastine Besilate from other components in the sample matrix, including potential impurities and degradation products. [, ]* Linearity: Establishing a linear relationship between the Bepotastine Besilate concentration and the analytical signal over a defined range. []* Accuracy: Determining the closeness of the measured Bepotastine Besilate concentration to the true value. []* Precision: Evaluating the agreement among replicate measurements of Bepotastine Besilate concentration. [] * Robustness: Assessing the method's sensitivity to minor variations in experimental conditions. []

Q20: Are there any known drug interactions associated with Bepotastine Besilate?

A20: Currently, there is limited information available in the provided research on specific drug-drug interactions with Bepotastine Besilate.

Q21: Is there evidence of Bepotastine Besilate inducing or inhibiting drug-metabolizing enzymes?

A23: Although the exact metabolic pathways of Bepotastine Besilate aren't fully elucidated, studies suggest it might undergo some metabolism, potentially involving cytochrome P450 enzymes. [] Further research is needed to determine if it induces or inhibits these enzymes, which could lead to drug interactions.

Q22: Has any research been conducted on the immunogenicity of Bepotastine Besilate?

A22: The provided research does not specifically address the immunogenicity of Bepotastine Besilate.

Q23: What are the environmental impacts associated with the production and disposal of Bepotastine Besilate?

A23: The provided research doesn't delve into the environmental impact of Bepotastine Besilate.

Q24: Are there any cost-effective alternatives or substitutes for Bepotastine Besilate?

A27: The research touches on comparisons with other second-generation antihistamines, such as olopatadine, in terms of efficacy and patient preference for specific conditions like allergic conjunctivitis. [, ] Cost-effectiveness analyses, considering factors like drug prices and treatment outcomes, would be needed for a comprehensive comparison.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。